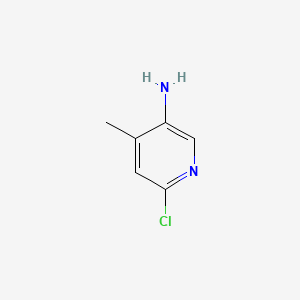

6-Chloro-4-methylpyridin-3-amine

Description

6-Chloro-4-methylpyridin-3-amine (CAS: 66909-38-4) is a halogenated pyridine derivative with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . It features a chlorine atom at the 6-position and a methyl group at the 4-position on the pyridine ring. This compound is a yellow-orange solid with a melting point of 141.1°C and slight water solubility. It serves as a critical intermediate in organic synthesis, pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and dye manufacturing .

Properties

IUPAC Name |

6-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMBLIGZJWLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370304 | |

| Record name | 6-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-38-4 | |

| Record name | 6-Chloro-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-4-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knovenagel Condensation

The reaction begins with the condensation of acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 mol) and malononitrile (24.65 g, 0.373 mol) in toluene, catalyzed by piperidinium acetate (5.42 g, 0.037 mol) at 15–25°C for 24 hours. This step yields 3-cyano-4-methyl-2-pyridone, a critical intermediate.

Reaction Conditions:

Chlorination with POCl₃/PCl₅

The 3-cyano-4-methyl-2-pyridone intermediate is treated with POCl₃ (10 parts) and PCl₅ (1 part) under reflux (115°C) for 2 hours. This replaces the hydroxyl group with chlorine, producing 2-chloro-3-cyano-4-methylpyridine.

Optimization Notes:

Hydrolysis and Amination

The nitrile group is hydrolyzed to an amide using concentrated H₂SO₄ at 90°C, followed by amination with NaOH and bromine at 70°C. While this step originally targets 2-chloro-3-amino-4-methylpyridine (CAPIC), modifying the chlorination position could yield the 6-chloro isomer.

Direct Amination of Chlorinated Pyridine Precursors

An alternative route involves aminating pre-chlorinated pyridine derivatives. For example, 4-methylpyridin-3-amine can undergo electrophilic chlorination at the 6-position using Cl₂ or SOCl₂ in the presence of Lewis acids like FeCl₃.

Key Challenges:

- Regioselectivity: Ensuring chlorine addition at the 6-position requires careful control of electronic directing effects. The methyl group at position 4 and amine at position 3 may deactivate certain positions, necessitating high-temperature conditions or specialized catalysts.

- Yield: Reported yields for analogous reactions range from 50–65%.

Industrial-Scale Production Using Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors are employed to optimize parameters such as:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Maximizes chlorination |

| Residence Time | 2–3 hours | Minimizes byproducts |

| Catalyst Loading | 1–2 mol% | Reduces costs |

Data adapted from demonstrate that flow systems improve heat transfer and reaction homogeneity, critical for large-scale production.

Analytical Characterization

Successful synthesis requires rigorous validation:

- ¹H NMR: Peaks at δ 2.25 (s, 3H, CH₃), δ 6.8 (d, 1H, pyridine-H), and δ 4.55 (s, 1H, NH₂) confirm structure.

- IR Spectroscopy: Stretching frequencies at 2219 cm⁻¹ (C≡N) and 1629 cm⁻¹ (C=N) verify intermediate formation.

- Mass Spectrometry: Molecular ion peak at m/z 142.59 aligns with the formula C₆H₇ClN₂.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knovenagel Route | Scalable, high purity | Multi-step, costly reagents | 70–80 |

| Direct Amination | Fewer steps | Low regioselectivity | 50–65 |

| Continuous Flow | High efficiency, consistent output | High initial infrastructure investment | 75–85 |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can participate in reduction reactions to form corresponding amines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the chlorine atom.

Oxidation: Formation of 6-chloro-4-formylpyridin-3-amine or 6-chloro-4-carboxypyridin-3-amine.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Chloro-4-methylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Material Science: The compound is utilized in the preparation of functional materials, including polymers and dyes, due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and amino groups on the pyridine ring allow the compound to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

6-Chloro-4-methylpyridin-3-amine is an organic compound belonging to the pyridine derivative class, characterized by a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridine ring. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and agrochemical development.

The molecular formula of this compound is with a molecular weight of 144.58 g/mol. It exhibits properties that make it a valuable intermediate in synthesizing bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 144.58 g/mol |

| Log P (octanol-water partition coefficient) | 1.46 to 1.74 |

| BBB Permeant | Yes |

| CYP Inhibitor | No |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound acts as a nucleophile due to the amino group, allowing it to participate in various substitution reactions. The electron-donating nature of the amino group enhances the reactivity of adjacent positions on the pyridine ring, facilitating further transformations essential for its biological activity.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that certain analogs exhibited reduced pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug design and development. Its derivatives are being investigated for their potential roles as pharmacophores in targeting various diseases, particularly infectious and inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-Chloro-4-methylpyridin-3-amine?

- Methodological Answer : A two-step approach is often utilized. First, halogenation or nitration of a pyridine precursor introduces the chloro and methyl groups. Subsequent reduction (e.g., catalytic hydrogenation or using LiAlH) converts nitro or cyano intermediates to the amine. For example, analogous syntheses of chlorinated pyridinylamines employ Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. A mobile phase of acetonitrile/water (70:30, v/v) resolves impurities effectively.

- Structural Confirmation :

- H/C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). The amine proton may appear as a broad singlet (δ ~5.0 ppm) in DMSO-d .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 157.05) confirms molecular formula (CHClN) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or located via difference Fourier maps .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles and torsional strain .

Q. How can researchers address contradictions in spectroscopic data for halogenated pyridinylamines?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d from 25°C to 80°C to identify dynamic processes.

- DFT Calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric preferences .

- Isotopic Labeling : Synthesize N-labeled analogs to resolve overlapping amine signals in crowded spectra .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Simulate reaction trajectories in explicit solvent (e.g., DMF) to model steric effects from the methyl group .

- Docking Studies : Evaluate binding affinity with transition metal catalysts (e.g., Pd(PPh)) to optimize Suzuki-Miyaura coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.